molecular formula C20H36N2 B13430955 N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine CAS No. 202654-29-3

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine

Cat. No.: B13430955
CAS No.: 202654-29-3
M. Wt: 304.5 g/mol
InChI Key: DIPUOCQXXYYIJO-UHFFFAOYSA-N
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Description

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C20H36N2. It is a derivative of benzene-1,2-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by 5-methylhexan-2-yl groups. This compound is primarily used as a stabilizer additive to prevent gum formation in gasoline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 5-methylhexan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms with the 5-methylhexan-2-yl groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the 5-methylhexan-2-yl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions are typically carried out in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine involves its ability to stabilize reactive intermediates and prevent unwanted side reactions. The 5-methylhexan-2-yl groups provide steric hindrance, which helps in stabilizing the compound and preventing the formation of gums in gasoline. The molecular targets and pathways involved in its action are primarily related to its stabilizing properties in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which provides distinct stabilizing properties. Its ability to prevent gum formation in gasoline makes it particularly valuable in the fuel industry.

Properties

CAS No.

202654-29-3

Molecular Formula

C20H36N2

Molecular Weight

304.5 g/mol

IUPAC Name

1-N,2-N-bis(5-methylhexan-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C20H36N2/c1-15(2)11-13-17(5)21-19-9-7-8-10-20(19)22-18(6)14-12-16(3)4/h7-10,15-18,21-22H,11-14H2,1-6H3

InChI Key

DIPUOCQXXYYIJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1=CC=CC=C1NC(C)CCC(C)C

Origin of Product

United States

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